molecular formula C4H4F2N2O B1460312 1-(difluoromethyl)-1H-pyrazol-4-ol CAS No. 2098115-43-4

1-(difluoromethyl)-1H-pyrazol-4-ol

Cat. No.: B1460312
CAS No.: 2098115-43-4
M. Wt: 134.08 g/mol
InChI Key: NDGHCZUKJTVODX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-1H-pyrazol-4-ol is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a hydroxyl group

Scientific Research Applications

1-(Difluoromethyl)-1H-pyrazol-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of “1-(difluoromethyl)-1H-pyrazol-4-ol” and similar compounds often involves the interaction with succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid (TCA) cycle . The inhibition of the respiratory chain caused by the TCA cycle and oxidative phosphorylation pathway indicates that complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase) might be the main action targets .

Future Directions

The field of organofluorine chemistry, including the study of “1-(difluoromethyl)-1H-pyrazol-4-ol”, is expected to see further landmark achievements in the future. This is due to the increasing use of organofluorine compounds in everyday applications . The development of more environmentally friendly processes for the synthesis of these compounds is also a key area of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-1H-pyrazol-4-ol typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of pyrazole with difluoromethylating agents under specific conditions. For example, the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one has been successfully achieved, which is significant for the agrochemical industry .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to transfer the difluoromethyl group to the pyrazole ring. These processes are optimized for high yield and purity, often employing novel difluorocarbene reagents that are non-ozone depleting .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The difluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various pyrazole derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(difluoromethyl)-1H-pyrazol-4-ol include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the difluoromethyl and hydroxyl groups on the pyrazole ring enhances its reactivity and potential for diverse applications compared to other similar compounds .

Properties

IUPAC Name

1-(difluoromethyl)pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2N2O/c5-4(6)8-2-3(9)1-7-8/h1-2,4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGHCZUKJTVODX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(difluoromethyl)-1H-pyrazol-4-ol
Reactant of Route 2
Reactant of Route 2
1-(difluoromethyl)-1H-pyrazol-4-ol
Reactant of Route 3
Reactant of Route 3
1-(difluoromethyl)-1H-pyrazol-4-ol
Reactant of Route 4
Reactant of Route 4
1-(difluoromethyl)-1H-pyrazol-4-ol
Reactant of Route 5
1-(difluoromethyl)-1H-pyrazol-4-ol
Reactant of Route 6
Reactant of Route 6
1-(difluoromethyl)-1H-pyrazol-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.